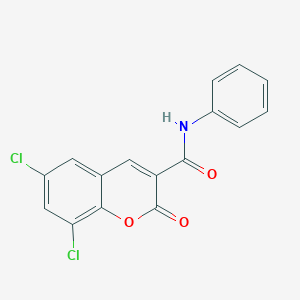

6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

6,8-dichloro-2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-10-6-9-7-12(16(21)22-14(9)13(18)8-10)15(20)19-11-4-2-1-3-5-11/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCAMTUJQYPMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

6,8-Dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

6,8-Dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid (CAS 2199-86-2)

- Structural Differences : Replaces the N-phenylcarboxamide group with a free carboxylic acid (-COOH) at position 3.

- Physicochemical Properties :

- Commercial Availability : Supplied by multiple vendors (e.g., BOC Sciences, Fluorochem) at 95–97% purity .

6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (Compound 18o)

- Structural Differences : Features a peptidomimetic backbone with a pyrrolidin-3-ylpropan-2-yl substituent, introducing chiral centers and a complex tertiary structure .

- Functional Implications : The extended peptidomimetic chain may enhance target specificity (e.g., protease inhibition) via additional hydrogen-bonding and steric interactions.

General Trends in Coumarin Derivatives

- Chlorination Effects: The 6,8-dichloro substitution in the target compound likely enhances electrophilicity and metabolic stability compared to non-halogenated analogs.

- Amide vs.

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Crystallographic Analysis: The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures of small molecules, including coumarin derivatives .

- Safety and Handling : While safety data is available for the carboxylic acid analog (e.g., inhalation precautions ), similar guidelines for the carboxamide derivative remain unaddressed.

常见问题

Q. What are the standard synthetic routes for 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid ( ) with aniline derivatives under amide-forming conditions. A common method uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane, with catalytic DMAP to enhance reactivity (). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) critically affect yield, as excess reagents may lead to byproducts. Purification via silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization (acetone/water) yields >85% purity ().

Q. How is the compound’s structural integrity validated post-synthesis?

Characterization relies on multimodal analysis:

- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; carbonyl carbons at δ 160–175 ppm) ().

- HPLC-MS : Purity (>95%) and molecular weight verification (theoretical MW: 346.17 g/mol; [M+H]+ at m/z 347.17) ().

- X-ray crystallography : Resolves stereoelectronic effects of the dichloro substituents on the chromene core ().

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should prioritize:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses ().

- Enzyme inhibition : Kinase or protease assays (e.g., COX-2, MMP-9) to evaluate binding affinity (IC) ().

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability ().

Advanced Research Questions

Q. How do electronic effects of the 6,8-dichloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups deactivate the chromene core, reducing electrophilicity at the 3-carboxamide position. This necessitates harsher conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination at 100°C) for aryl substitutions. Computational DFT studies (B3LYP/6-31G*) show a 0.35 eV increase in LUMO energy compared to non-halogenated analogs, corroborating reduced nucleophilic attack susceptibility ().

Q. How can contradictory data on anticancer activity between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance plasma stability ().

- Microsomal assays : Test hepatic metabolism using human liver microsomes (HLMs) to identify rapid degradation pathways ().

- PK/PD modeling : Correlate in vitro IC with in vivo tumor reduction rates using compartmental models ().

Q. What advanced techniques optimize regioselectivity in functionalizing the chromene core?

- Directed ortho-metalation : Use TMPZnCl·LiCl to deprotonate the 4-position, enabling bromination (NBS) or nitration (HNO/HSO) ().

- Photoredox catalysis : Visible-light-mediated C–H activation for C–O bond formation at the 7-position ().

- Chiral resolution : HPLC with amylose-based columns (Chiralpak IA) to separate enantiomers for stereospecific activity studies ().

Methodological Notes

- Synthesis Scalability : Transition from batch to flow chemistry improves yield reproducibility ().

- Data Validation : Cross-reference spectral data with PubChem datasets () but exclude non-peer-reviewed sources (e.g., BenchChem) per guidelines.

- Contradiction Mitigation : Use triplicate assays with orthogonal detection methods (e.g., fluorescence and absorbance) to confirm bioactivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。